1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
CAS No.: 1225734-03-1
Cat. No.: VC3089640
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1225734-03-1 |
|---|---|
| Molecular Formula | C10H15N3OS |
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | (2,4-dimethyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C10H15N3OS/c1-7-9(15-8(2)12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 |
| Standard InChI Key | ARPKYWBTOAGXJA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)C(=O)N2CCNCC2 |
| Canonical SMILES | CC1=C(SC(=N1)C)C(=O)N2CCNCC2 |
Introduction
Chemical Identity and Fundamental Properties
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is cataloged in chemical databases with specific identifiers that facilitate its recognition and research. The compound is relatively recent in the chemical literature, having been first registered in 2014, with modifications to its database entry continuing through 2025, indicating ongoing research interest in this molecule . Understanding the fundamental properties of this compound provides a foundation for assessing its potential applications in various fields, particularly in medicinal chemistry where structural attributes significantly influence biological activity.
Identification and Nomenclature
The compound 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is known by several names in chemical databases and literature. The systematic naming follows IUPAC conventions, with alternative representations highlighting different structural aspects of the molecule. These naming variations help researchers identify the compound across different databases and publications, ensuring consistency in scientific communication.
Table 1: Identification Parameters of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
| Parameter | Value |
|---|---|
| PubChem CID | 82080847 |
| CAS Registry Number | 1225734-03-1 |
| Primary Name | 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine |
| Alternative Name 1 | (2,4-dimethyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone |
| Alternative Name 2 | (2,4-Dimethylthiazol-5-yl)(piperazin-1-yl)methanone |
| Database Identifier | starbld0032718 |
| Creation Date | 2014-10-20 |
| Modification Date | 2025-04-05 |
The compound has been registered in chemical databases since October 2014, with the most recent update to its record in April 2025 . This timeline suggests ongoing research interest in this molecule and its potential applications.
Physical and Chemical Properties
The physical and chemical properties of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine provide insights into its behavior in various environments and its potential interactions with biological systems. These properties are crucial for understanding the compound's solubility, membrane permeability, and potential pharmacokinetic profile.
Table 2: Physical and Chemical Properties of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
The compound has a moderate lipophilicity (XLogP3-AA value of 0.9), suggesting reasonable membrane permeability while maintaining some water solubility . This balanced profile is advantageous for drug development as it potentially allows for both absorption across biological membranes and distribution in aqueous biological environments. The presence of one hydrogen bond donor and four hydrogen bond acceptors suggests that the compound can participate in hydrogen bonding interactions with biological targets, which is crucial for molecular recognition and binding to proteins.
Structural Characteristics
The structural features of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine contribute significantly to its chemical reactivity and potential biological activities. The molecule contains several functional groups that can engage in various types of interactions with biological targets, making it a promising scaffold for drug discovery.
Molecular Structure Components
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine consists of two main structural components: a 2,4-dimethyl-1,3-thiazole ring and a piperazine ring, connected by a carbonyl linkage. This structural arrangement creates a molecule with several potential interaction sites for biological targets. The presence of the thiazole heterocycle, with its sulfur and nitrogen atoms, provides opportunities for hydrogen bonding and other non-covalent interactions that are critical for binding to proteins.
The thiazole ring, a five-membered heterocycle containing a sulfur atom and a nitrogen atom, is substituted with methyl groups at positions 2 and 4. These methyl substituents influence the electronic properties of the thiazole ring, potentially affecting its reactivity and binding characteristics. The carbonyl group connecting the thiazole and piperazine rings serves as a rigid linker that constrains the conformational flexibility of the molecule, potentially enhancing its binding specificity to biological targets.
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, provides additional hydrogen bonding opportunities. The secondary amine at position 4 of the piperazine ring can act as a hydrogen bond donor, while the tertiary amine at position 1 (connected to the carbonyl group) can function as a hydrogen bond acceptor. This combination of functional groups creates a molecule with rich interaction potential.
Conformational Analysis
The conformational flexibility of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is relatively constrained due to the presence of only one rotatable bond, as computed by Cactvs 3.4.8.18 . This limited flexibility may be advantageous for binding to specific biological targets, as it reduces the entropic penalty associated with adopting a binding conformation. The rigid nature of both the thiazole and piperazine rings further contributes to this conformational stability.
Related Compounds and Derivatives
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine belongs to a broader family of thiazole-piperazine conjugates with various substituents. Examining related compounds provides context for understanding the potential significance and applications of the target compound.
Structural Analogues
Several structural analogues of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine have been identified in chemical databases and research literature. These analogues feature modifications to either the thiazole or piperazine portions of the molecule, creating a diverse set of compounds with potentially varied biological activities.
Table 3: Selected Structural Analogues of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
The addition of a 2,2,2-trifluoroethyl group to the piperazine portion, as seen in 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)-4-(2,2,2-trifluoroethyl)piperazine, likely alters the lipophilicity and electronic properties of the molecule . The trifluoroethyl group introduces fluorine atoms, which are often employed in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins through fluorine-specific interactions.
More complex derivatives incorporate additional aromatic rings and linking groups, creating elaborate molecular architectures with potentially enhanced or altered biological activities. These structural modifications exemplify the versatility of the thiazole-piperazine scaffold for generating diverse compound libraries for drug discovery efforts.
Functional Derivatives for Specialized Applications
Beyond simple structural analogues, functional derivatives of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine have been developed for specialized applications. These derivatives often incorporate additional functional groups or moieties that impart specific biological activities or physicochemical properties.
For instance, the search results mention compounds that combine thiazole-piperazine structures with pyrimidine rings and various substituents . These more complex derivatives represent efforts to optimize biological activity through structural elaboration, guided by structure-activity relationship studies and medicinal chemistry principles.
Research Progress and Future Directions
The research landscape surrounding 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine and related compounds suggests ongoing interest in their development for various applications. The compound's database record was most recently updated in April 2025, indicating continued research attention to this molecular scaffold .
Current Research Status
Current research on thiazole-piperazine conjugates appears to focus primarily on their antimicrobial and antiviral applications, as evidenced by the literature spanning from 2010 to 2023 on piperazine-based antiviral agents . The structural features of 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine align with these research directions, suggesting its potential relevance to ongoing drug discovery efforts in these therapeutic areas.
The compound's relatively simple structure, with only one rotatable bond and a balanced lipophilicity profile (XLogP3-AA value of 0.9), positions it as a promising scaffold for medicinal chemistry optimization . These properties facilitate synthetic manipulation while maintaining drug-like characteristics important for biological activity and pharmacokinetic behavior.
Future Research Opportunities
Several promising research directions emerge for 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine and its derivatives:
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Systematic structure-activity relationship studies to identify optimal substitution patterns for specific biological activities
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Exploration of additional biological activities beyond antimicrobial and antiviral properties, such as anti-inflammatory or anticancer potential
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Development of novel synthetic methodologies for efficient preparation of diverse thiazole-piperazine libraries
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Investigation of the specific molecular targets and mechanisms of action for these compounds
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Formulation studies to enhance the delivery and bioavailability of promising lead compounds
The unsubstituted piperazine nitrogen in 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine provides an attractive site for further derivatization, enabling the generation of a diverse array of compounds with potentially enhanced or altered biological profiles.
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